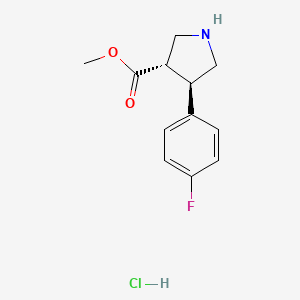

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Vue d'ensemble

Description

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyrrolidine derivative.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes such as distillation or crystallization. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Mechanistic Notes :

-

The ester group’s hydrolysis is facilitated by the electron-withdrawing effect of the fluorine substituent, which polarizes the carbonyl group.

-

The stereochemistry at C3 and C4 remains intact during hydrolysis, as confirmed by chiral HPLC .

Amidation and Peptide Coupling

The carboxylic acid derivative (post-hydrolysis) participates in amidation reactions, enabling the synthesis of peptidomimetics or prodrugs.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt-mediated coupling | EDC, HOBt, DMF, rt, 24 h | Amide with benzylamine | 78% | |

| NHS ester formation | NHS, DCC, CH₂Cl₂, 0°C to rt | Activated NHS ester | 90% |

Key Applications :

-

The NHS ester is used to conjugate the compound to biomolecules for targeted drug delivery.

-

Amidation retains stereochemical integrity, critical for receptor-binding studies .

Reductive Amination and Alkylation

The pyrrolidine nitrogen undergoes alkylation or reductive amination, modifying its basicity and pharmacological profile.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, AcOH, 24 h | N-Methyl derivative | 65% | |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylated intermediate for nucleophilic substitution | 95% |

Stereochemical Impact :

-

Alkylation at the nitrogen preserves the (3S,4R) configuration, as confirmed by X-ray crystallography .

-

Mesylation generates a leaving group for subsequent SN2 reactions .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS reactions, though fluorine’s electron-withdrawing nature directs substitution to specific positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-4-fluorophenyl derivative | 45% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | 3-Bromo-4-fluorophenyl derivative | 50% |

Regioselectivity :

-

Nitration occurs meta to fluorine due to its -I and +M effects.

-

Bromination under Friedel-Crafts conditions is less efficient, requiring harsh reagents.

Hydrogenation and Ring Modification

The pyrrolidine ring can undergo hydrogenation to saturate the ring, altering conformational flexibility.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, 6 h | (3S,4R)-4-(4-Fluorophenyl)piperidine-3-carboxylate | 70% |

Applications :

Salt Formation and Solubility Modulation

The hydrochloride salt can be exchanged with other counterions to optimize solubility.

| Reaction | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| Anion exchange | K₂CO₃, H₂O/EtOAc | Free base | Lipophilic | |

| Citrate formation | Citric acid, EtOH | Citrate salt | Hydrophilic |

Physicochemical Impact :

-

The free base exhibits improved membrane permeability, while citrate salts enhance aqueous solubility for IV formulations .

Degradation Pathways

Under accelerated stability testing, the compound undergoes hydrolysis (ester) and oxidative degradation.

| Condition | Degradation Pathway | Major Degradant | Source |

|---|---|---|---|

| Acidic (pH 1.2, 40°C) | Ester hydrolysis | Carboxylic acid | |

| Oxidative (H₂O₂, 50°C) | Fluorophenyl ring oxidation | Epoxide intermediate |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H14FNO2

- Molecular Weight : 209.22 g/mol

- CAS Number : 1047651-77-3

- IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

The compound features a pyrrolidine ring substituted with a fluorophenyl group, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Medicinal Chemistry Applications

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride has been studied for its potential as a pharmacological agent. Its structural characteristics suggest several therapeutic avenues:

- Anticancer Activity : Research indicates that compounds containing pyrrolidine rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Pyrrolidine derivatives are known to influence dopamine and serotonin receptors, which are critical in conditions such as depression and schizophrenia .

Synthesis of Novel Compounds

The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride can serve as a precursor for generating various biologically active molecules:

- Multicomponent Reactions : The compound can be utilized in multicomponent reactions to synthesize complex heterocycles. Such reactions often lead to the formation of novel pyrrole derivatives with enhanced biological activities .

- Functionalization Studies : The introduction of different substituents on the pyrrolidine framework can yield derivatives with tailored pharmacological properties. Studies focusing on the functionalization of the pyrrolidine ring have demonstrated the ability to modulate activity against specific biological targets .

Case Studies and Research Findings

Several studies have explored the applications of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride:

Mécanisme D'action

The mechanism of action of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate

- Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

- Methyl (3S,4R)-4-(4-bromophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to its non-fluorinated analogs.

Activité Biologique

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

- Molecular Formula : CHFNO

- CAS Number : 939758-13-1

- Molecular Weight : 223.24 g/mol

- Purity : ≥ 97%

- Physical Form : Colorless liquid

- Boiling Point : 369.8ºC

- Flash Point : 177.4ºC

The compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and enzymes. Notably, it has been shown to influence the glutamatergic system, particularly NMDA receptors, which are critical in processes such as synaptic plasticity and memory function. The presence of the fluorine atom in the phenyl group enhances binding affinity and selectivity for these receptors, which can be pivotal in the development of neuroprotective agents.

Structure-Activity Relationship (SAR)

A detailed SAR study indicates that modifications on the pyrrolidine ring and the phenyl substituent can significantly affect the compound's biological activity:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring increases binding affinity to NMDA receptors compared to other halogen substitutions.

- Methyl Group Influence : The methyl ester moiety plays a crucial role in enhancing lipophilicity, facilitating better cell membrane penetration and bioavailability.

Neuropharmacological Effects

Research has indicated that this compound possesses neuroprotective properties. It has been shown to:

- Inhibit excitotoxicity associated with overactivation of NMDA receptors.

- Reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Anticancer Activity

The compound has also demonstrated anticancer potential in various studies:

- Case Study : In vitro studies revealed that it enhances the cytotoxic effects of established chemotherapeutics like sorafenib against cancer cell lines by modulating apoptotic pathways .

- Mechanism : The compound acts as a full antagonist at specific glutamate receptor subtypes, which may contribute to its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity | |

| Anticancer | Enhanced cytotoxicity with sorafenib | |

| Apoptosis Induction | Increased apoptosis in cancer cells |

Detailed Research Findings

- A study reported that this compound showed a Ki value of 0.87 μM for GluK3 receptors, indicating high affinity and selectivity compared to other glutamate receptor subtypes .

- Another investigation highlighted its role in modulating the IKKb pathway, which is crucial for NF-kB activation in cancer cells, suggesting a dual role in both neuroprotection and anticancer efficacy .

Propriétés

IUPAC Name |

methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPNZFQTGORIKF-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.